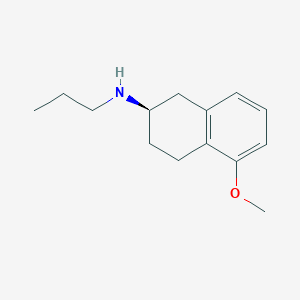
(2R)-N-Propyl-5-methoxytetralin-2-amine
Overview
Description
(2R)-N-Propyl-5-methoxytetralin-2-amine, also known as 5-MeO-NPT, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of tetralin, which is a bicyclic hydrocarbon. The compound has been the subject of scientific research due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of (2R)-N-Propyl-5-methoxytetralin-2-amine is not fully understood, but it is believed to act by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in the levels of serotonin in the synaptic cleft, which can have a positive effect on mood and behavior.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2R)-N-Propyl-5-methoxytetralin-2-amine are still being studied. However, it has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to have a low affinity for other receptors such as the adrenergic, dopaminergic, and histaminergic receptors.
Advantages And Limitations For Lab Experiments
One advantage of using (2R)-N-Propyl-5-methoxytetralin-2-amine in lab experiments is that it has a high potency and selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect the accuracy of the results.
Future Directions
There are several future directions for research on (2R)-N-Propyl-5-methoxytetralin-2-amine. One direction is to study its potential therapeutic applications in the treatment of mental health disorders. Another direction is to investigate its effects on other neurotransmitter systems such as the GABAergic and glutamatergic systems. Additionally, further research is needed to understand the long-term effects of the compound on the brain and behavior.
Scientific Research Applications
(2R)-N-Propyl-5-methoxytetralin-2-amine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been found to act as a selective serotonin releasing agent, which means that it can increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep.
properties
CAS RN |
101403-25-2 |
|---|---|
Product Name |
(2R)-N-Propyl-5-methoxytetralin-2-amine |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m1/s1 |
InChI Key |
ICJPCRXVYMMSJY-GFCCVEGCSA-N |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC |
SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)
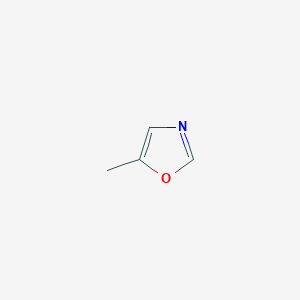
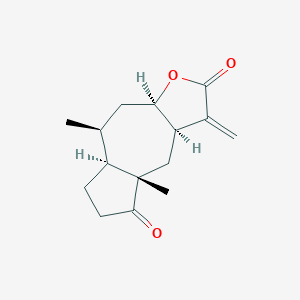
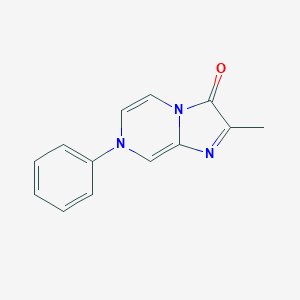

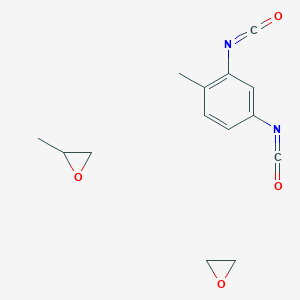
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
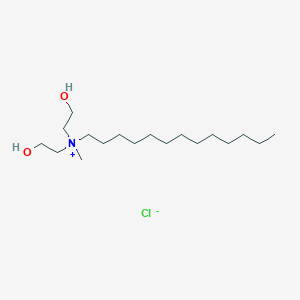
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
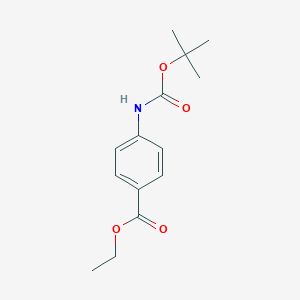


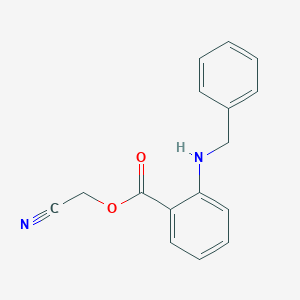
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)